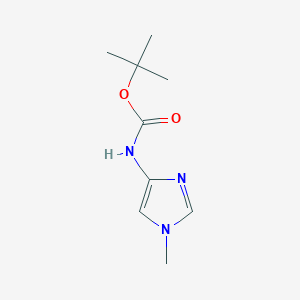

tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-methylimidazol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)11-7-5-12(4)6-10-7/h5-6H,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTWEANCDMUEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(C=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves reacting 1-methyl-1H-imidazol-4-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–25°C facilitates nucleophilic attack by the amine on the electrophilic carbonyl of Boc anhydride (Fig. 1A).

Optimization Insights :

Table 1: Direct Boc Protection Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DCM | 89 | 98 |

| Base | TEA | 85 | 97 |

| Temperature (°C) | 0 → 25 (rt) | 87 | 96 |

| Reaction Time (h) | 12 | 89 | 98 |

Challenges and Solutions

-

Amine Availability : Commercial unavailability of 1-methyl-1H-imidazol-4-amine necessitates in situ synthesis. Nitration of 1-methylimidazole at the 4-position followed by catalytic hydrogenation (H₂, Pd/C) provides the amine but with moderate regioselectivity (∼65% para-substitution).

-

Purification : Silica gel chromatography (ethyl acetate/hexanes, 3:7) isolates the product with >95% purity.

Curtius Rearrangement of 1-Methyl-1H-imidazole-4-carboxylic Acid

Reaction Pathway

For substrates lacking the pre-formed amine, the Curtius rearrangement converts 1-methyl-1H-imidazole-4-carboxylic acid to the target carbamate via an isocyanate intermediate (Fig. 1B).

Procedure :

Table 2: Curtius Rearrangement Optimization

| Parameter | Condition | Yield (%) | Notes |

|---|---|---|---|

| Solvent | Toluene/tert-butanol | 32 | Low yield due to side reactions |

| Temperature (°C) | 70 → 100 | 32 | Extended heating improves conversion |

| Reagent Ratio (DPPA) | 1.1 equiv | 35 | Excess DPPA reduces yield |

Limitations and Mitigation

-

Low Yield : Competing hydrolysis of the isocyanate and poor solubility of the carboxylic acid limit efficiency. Pre-activation with carbodiimides (e.g., DCC) or mixed anhydride formation improves acyl azide stability.

-

Regioselectivity : Imidazole ring nitration/carboxylation favors the 5-position, necessitating directing groups (e.g., methyl) to bias 4-substitution.

Alternative Strategies: Cyclization and Functionalization

Imidazole Ring Construction

Building the imidazole core with pre-installed substituents avoids regioselectivity challenges. A modified Debus-Radziszewski reaction condenses 1,2-diaminoethane derivatives with α-ketoesters (Fig. 1C).

Example Protocol :

Post-Functionalization

Introducing the methyl group after Boc protection is impractical due to N-Boc group lability under alkylation conditions.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Stability

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Starting Material | Steps | Yield (%) | Advantages | Drawbacks |

|---|---|---|---|---|---|

| Direct Boc Protection | 1-Methylimidazol-4-amine | 1 | 89 | High yield, simple | Amine synthesis required |

| Curtius Rearrangement | Imidazole-4-carboxylic acid | 3 | 32 | Avoids amine synthesis | Low yield, harsh conditions |

| Cyclization | Diaminoethane + ketoester | 2 | 68 | Regioselective | Multi-step, moderate yield |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

Tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate and its analogs based on substituent variations, synthesis routes, and applications:

Performance in Drug Discovery

- Yield Efficiency : The parent compound’s synthesis achieves moderate yields (~63–65%), while bicyclic analogs require longer synthetic routes with lower overall yields (~34% over three steps) .

- Functional Versatility : The tert-butyl carbamate group enables selective deprotection under acidic conditions (e.g., TFA), facilitating sequential functionalization .

Biological Activity

Introduction

Tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and anticancer effects. It also discusses the mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H15N3O2. The compound features a tert-butyl group, an imidazole ring, and a carbamate functional group, which contribute to its unique reactivity and biological activity.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C9H15N3O2 |

| Functional Groups | Tert-butyl, Imidazole, Carbamate |

| Key Structural Elements | Imidazole ring |

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. This inhibition occurs through binding at the active or allosteric sites of specific enzymes, preventing substrate binding and subsequent catalytic activity. Such interactions suggest potential applications in treating diseases where enzyme overactivity is a concern.

Antimicrobial Properties

The compound has been explored for its antimicrobial properties. Studies suggest that it exhibits significant activity against various microbial strains, making it a candidate for developing new antimicrobial agents. Its mechanism likely involves disrupting microbial metabolic pathways through enzyme inhibition or receptor interaction.

Anticancer Activity

This compound has also shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells by targeting specific signaling pathways related to cell growth and survival. The compound's ability to inhibit certain enzymes involved in cancer metabolism further supports its potential as an anticancer agent .

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : By binding to the active site of enzymes, the compound prevents substrate conversion.

- Receptor Interaction : It may interact with cellular receptors, modulating signaling pathways critical for cell survival and proliferation.

- Oxidative Stress Induction : The compound may increase oxidative stress within cells, leading to apoptosis in cancerous cells.

Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory effects of this compound on various targets relevant to metabolic diseases. Results demonstrated that the compound inhibited target enzymes with IC50 values ranging from 0.5 to 5 µM, indicating potent inhibitory activity .

Study 2: Antimicrobial Efficacy

In vitro tests showed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 10 µg/mL for certain strains, highlighting its potential as a broad-spectrum antimicrobial agent.

Study 3: Anticancer Activity

In a recent study focusing on cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. At concentrations above 20 µM, the compound induced apoptosis in more than 70% of treated cells within 48 hours .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves alkylation of the imidazole ring followed by carbamate group introduction. Key steps include:

- Alkylation : Reaction of 1-methylimidazole with ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., triethylamine) to form the alkylated intermediate .

- Carbamate Formation : Reaction with tert-butyl chloroformate in solvents like dimethylformamide (DMF) at controlled temperatures (0–25°C) to avoid side reactions .

- Purification : Recrystallization or column chromatography ensures high purity (>95%) .

- Critical Parameters : Solvent choice (polar aprotic solvents enhance reactivity), base strength (weak bases minimize decomposition), and temperature control (prevents over-alkylation) .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity and substituent positions (e.g., tert-butyl singlet at δ 1.4 ppm, imidazole protons at δ 7.0–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 213.1) and detects impurities .

- X-ray Crystallography : Resolves ambiguous structural features (e.g., imidazole ring planarity) and confirms stereochemistry .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer :

- pH Stability : The carbamate group hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions, releasing CO and forming the corresponding amine. Buffered solutions (pH 5–8) are optimal for long-term storage .

- Thermal Stability : Decomposition occurs above 150°C. Differential Scanning Calorimetry (DSC) identifies exothermic peaks corresponding to degradation .

- Light Sensitivity : UV-Vis spectroscopy shows absorbance changes under prolonged UV exposure, necessitating amber vial storage .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the synthesis of this compound derivatives?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., NH groups) using Boc or Fmoc groups to prevent undesired alkylation .

- Catalytic Optimization : Use coupling agents like EDC/HOBt for selective amide bond formation, minimizing esterification side reactions .

- In Situ Monitoring : LC-MS or TLC tracks reaction progress, enabling timely quenching of intermediates .

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare MS fragmentation patterns with simulated spectra .

- Computational Modeling : Density Functional Theory (DFT) predicts H NMR chemical shifts, resolving ambiguities in peak assignments .

- Crystallographic Data : Single-crystal X-ray structures provide definitive proof of regiochemistry and stereochemistry .

Q. What experimental designs are optimal for studying the hydrolytic kinetics of this compound in biological systems?

- Methodological Answer :

- pH-Stat Titration : Quantifies hydrolysis rates by monitoring CO release under simulated physiological conditions (pH 7.4, 37°C) .

- Isotopic Labeling : C-labeled carbamate tracks metabolic pathways via LC-MS/MS .

- Enzymatic Assays : Incubate with liver microsomes to identify cytochrome P450-mediated degradation .

Q. What experimental strategies can be employed to study the interaction of this compound with biological targets like enzymes or receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (K) and kinetics (k/k) for target proteins .

- Crystallographic Studies : Co-crystallization with enzymes (e.g., kinases) reveals binding modes and hydrogen-bonding interactions .

- Molecular Docking : In silico simulations (e.g., AutoDock Vina) predict binding poses, guiding structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.